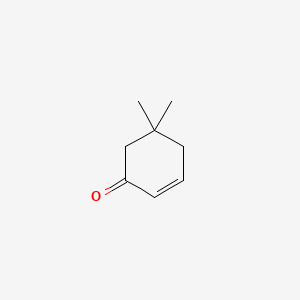

5,5-Dimethylcyclohex-2-enone

Übersicht

Beschreibung

5,5-Dimethylcyclohex-2-enone is a chemical compound with the molecular formula C8H12O . It is also known by other names such as 2-Cyclohexen-1-one, 5,5-dimethyl- .

Synthesis Analysis

Several methods have been reported for the synthesis of compounds related to 5,5-Dimethylcyclohex-2-enone. For instance, 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone was synthesized via one-pot three-component reactions of aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound . Another method involved the use of L-histidine as a catalyst for the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) .

Molecular Structure Analysis

The molecular structure of 5,5-Dimethylcyclohex-2-enone can be analyzed using various techniques. For instance, the structure can be viewed using Java or Javascript . Crystal data can also be collected using a BRUKER SMART APEX II CCD X-ray diffractometer .

Chemical Reactions Analysis

5,5-Dimethylcyclohex-2-enone can undergo various chemical reactions. For example, it can participate in a Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes . It can also participate in photocycloaddition reactions with ethylidenemalononitrile .

Physical And Chemical Properties Analysis

5,5-Dimethylcyclohex-2-enone has a molecular weight of 124.18 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 179.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.6±3.0 kJ/mol, and it has a flash point of 64.9±5.1 °C .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Research

- Scientific Field : Chemistry, specifically Organic Chemistry and Biochemistry .

- Application Summary : 5,5-Dimethylcyclohex-2-enone is used in the formation of 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) crystals, which have significant antioxidant activity .

- Methods of Application : The compound is prepared using a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes. The antioxidant potential of the tetraketone derivatives was checked by different procedures like DPPH, ABTS, and TAC .

- Results or Outcomes : The prepared compound shows significant antioxidant activity .

Detection of Tautomer Proportions

- Scientific Field : Computational Chemistry .

- Application Summary : 5,5-Dimethylcyclohex-2-enone, also known as dimedone, is used in the detection of tautomer proportions in solution .

- Methods of Application : Geometry optimizations and harmonic vibrational frequency calculations were performed at DFT 6-31+G (d,p), DFT 6-311++G (2d,2p), MP2 6-311++G (2d,2p) and MP2 aug-cc-pVDZ levels for both stable forms of dimedone .

- Results or Outcomes : A new approach was developed to determine tautomers’ ratio using both experimental and theoretical data in Lambert–Beer equation .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : 5,5-Dimethylcyclohex-2-enone is used as a starting substrate for the synthesis of heterocyclic compounds .

- Methods of Application : The compound is obtained from dimedone and ammonia or ammonium acetate (hydroxide) .

- Results or Outcomes : This method allows for the synthesis of heterocyclic compounds differing in the number of rings, the size of the heterocycle, and the number and mutual arrangement of heteroatoms .

Synthesis of Bioactive Molecules

- Scientific Field : Organic Chemistry and Medicinal Chemistry .

- Application Summary : 5,5-Dimethylcyclohex-2-enone is used in the synthesis of bioactive molecules via multi-component reactions (MCRs) .

- Methods of Application : The compound is used in a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes .

- Results or Outcomes : The prepared compound shows significant antioxidant activity checked by different procedures like DPPH, ABTS, and TAC .

Synthesis of Complex Molecules

- Scientific Field : Organic Chemistry .

- Application Summary : 5,5-Dimethylcyclohex-2-enone is used in the synthesis of complex molecules via multi-component reactions (MCRs) .

- Methods of Application : The compound is used in a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes .

- Results or Outcomes : The prepared compound shows significant antioxidant activity checked by different procedures like DPPH, ABTS, and TAC .

Atom Economy Reaction

- Scientific Field : Organic Chemistry .

- Application Summary : 5,5-Dimethylcyclohex-2-enone is used in the formation of 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) crystals via an atom economy reaction .

- Methods of Application : The compound is prepared using a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes. The antioxidant potential of the tetraketone derivatives was checked by different procedures like DPPH, ABTS, and TAC .

- Results or Outcomes : The prepared compound shows significant antioxidant activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2)5-3-4-7(9)6-8/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGRARTNILYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196990 | |

| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethylcyclohex-2-enone | |

CAS RN |

4694-17-1 | |

| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)